4-Chloro-5-morpholin-4-yl-phthalonitrile
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Overview
Description
4-Chloro-5-morpholin-4-yl-phthalonitrile is a chemical compound with the molecular formula C12H10ClN3O. It is known for its unique structure, which includes a morpholine ring and a phthalonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-morpholin-4-yl-phthalonitrile typically involves the reaction of 4-chlorophthalonitrile with morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-morpholin-4-yl-phthalonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phthalonitriles with various functional groups.
Oxidation: Products include oxides or other oxidized derivatives.
Reduction: Products include amines or other reduced forms of the compound.
Scientific Research Applications
4-Chloro-5-morpholin-4-yl-phthalonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-morpholin-4-yl-phthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-morpholin-4-yl-benzene-1,2-dicarbonitrile
- 5-chloro-4-morpholin-4-ylbenzene-1,2-dicarbonitrile
Uniqueness
4-Chloro-5-morpholin-4-yl-phthalonitrile is unique due to its specific combination of a morpholine ring and a phthalonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
309735-19-1 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
4-chloro-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c13-11-5-9(7-14)10(8-15)6-12(11)16-1-3-17-4-2-16/h5-6H,1-4H2 |
InChI Key |
VPWNQSVHOJKQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)Cl |
Origin of Product |
United States |
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